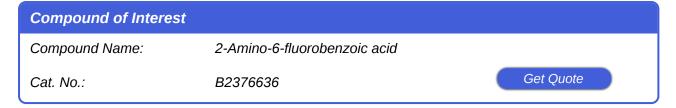


Spectroscopic Profile of 2-Amino-6fluorobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Amino-6-fluorobenzoic acid** (also known as 6-fluoroanthranilic acid), a key intermediate in pharmaceutical synthesis. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Due to the limited availability of comprehensive public data for this specific molecule, this guide combines reported experimental values with predicted data based on the analysis of its functional groups and comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below is the available and predicted NMR data for **2-Amino-6-fluorobenzoic** acid.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **2-Amino-6-fluorobenzoic Acid**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
7.45-7.40	m	1H	Ar-H	Experimental data in D ₂ O
6.86-6.95	m	2H	Ar-H	Experimental data in D ₂ O

Note: The broad signals for the $-NH_2$ and -COOH protons are often not observed in D_2O due to proton exchange with the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-6-fluorobenzoic Acid**

Chemical Shift (δ) ppm	Assignment	Notes
~170	C=O (Carboxylic Acid)	Predicted
~160 (d)	C-F	Predicted, doublet due to C-F coupling
~150	C-NH ₂	Predicted
~133	Ar-C	Predicted
~118	Ar-C	Predicted
~115	Ar-C	Predicted
~110	Ar-C	Predicted

Note: Specific experimental ¹³C NMR data for **2-Amino-6-fluorobenzoic acid** is not readily available in the public domain. The predicted values are based on the analysis of similar aromatic compounds.

Experimental Protocols

A general protocol for acquiring NMR spectra of a solid organic compound like **2-Amino-6-fluorobenzoic acid** is as follows:



• Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.
- Ensure complete dissolution, using gentle warming or sonication if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.

Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

- Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay.
- For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Acquire the Free Induction Decay (FID).



- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.



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Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data Presentation

Table 3: Predicted FT-IR Spectroscopic Data for 2-Amino-6-fluorobenzoic Acid



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Notes
3400-3200	N-H Stretch	Primary Amine (-NH ₂)	Predicted, two bands
3300-2500	O-H Stretch	Carboxylic Acid (- COOH)	Predicted, broad band
~1700	C=O Stretch	Carboxylic Acid (- COOH)	Predicted
~1620	N-H Bend	Primary Amine (-NH ₂)	Predicted
1600-1450	C=C Stretch	Aromatic Ring	Predicted
~1300	C-O Stretch	Carboxylic Acid (- COOH)	Predicted
~1250	C-N Stretch	Aryl Amine	Predicted
~1100	C-F Stretch	Aryl Fluoride	Predicted

Note: A detailed experimental IR peak list for **2-Amino-6-fluorobenzoic acid** is not readily available. The predicted values are based on characteristic group frequencies.

Experimental Protocols

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique or using an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

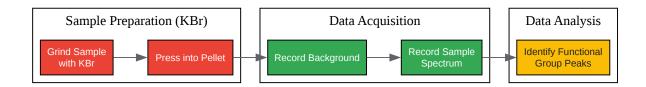
- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet press.



- Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

ATR Method:

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum with the clean, empty ATR crystal.
 - Record the sample spectrum.



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Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Data Presentation

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-fluorobenzoic Acid

m/z	Assignment	Notes
155	[M] ⁺	Molecular Ion
138	[M - OH] ⁺	Loss of hydroxyl radical
110	[M - COOH]+	Loss of carboxyl group

Note: Experimental mass spectrometry data for **2-Amino-6-fluorobenzoic acid** is not readily available. The predicted fragmentation is based on the common fragmentation patterns of benzoic acids and aromatic amines.

Experimental Protocols

A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be in the range of 1-10 μg/mL.
 - The solution should be free of any particulate matter.
- Ionization:
 - Introduce the sample solution into the mass spectrometer.
 - Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a harder technique that can induce more fragmentation.

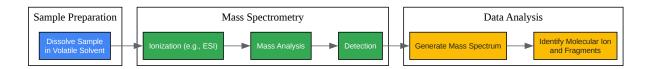


Mass Analysis:

• The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

 The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.



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